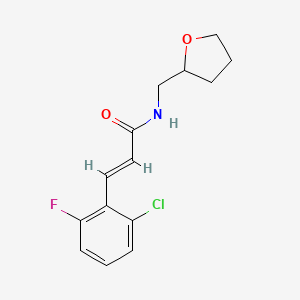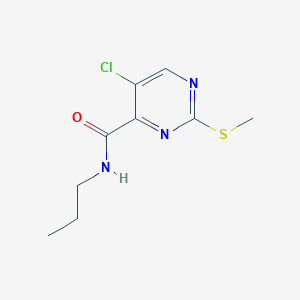
3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.
Scientific Research Applications
The chemical compound 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer, lung cancer, and colon cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cells and has the potential to be used as a therapeutic agent in the future. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One of the most promising areas of research is in the development of new cancer therapies. This compound has shown great potential as an anti-cancer agent and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. In addition, research could be focused on improving the solubility of the compound in water, which would make it easier to work with in lab experiments. Finally, research could be focused on understanding the mechanism of action of the compound in more detail, which would provide valuable insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with tetrahydro-2-furanylmethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 70%.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO2/c15-12-4-1-5-13(16)11(12)6-7-14(18)17-9-10-3-2-8-19-10/h1,4-7,10H,2-3,8-9H2,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVGZMFBWICLOT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)


![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5312674.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)